Kaliumfluorid-Dihydrat

Übersicht

Beschreibung

Synthesis Analysis

Potassium fluoride dihydrate can be synthesized through several methods. One notable approach involves the interaction of potassium fluoride with water to form the dihydrate compound. A specific method includes the reaction of potassium fluoride with hydrogen peroxide to produce potassium fluoride peroxosolvate, highlighting a route towards potassium fluoride dihydrate under certain conditions (Titova et al., 1993).

Molecular Structure Analysis

The molecular structure of potassium fluoride dihydrate and related compounds has been extensively studied. For instance, the crystal structure of potassium tetrahydrogen pentafluoride, prepared by adding anhydrous hydrofluoric acid to potassium fluoride, reveals a scheelite type structure, demonstrating the complex molecular interactions within fluoride compounds (Coyle et al., 1970).

Chemical Reactions and Properties

Potassium fluoride dihydrate participates in various chemical reactions, including phase-transfer catalysis, demonstrating its versatility as a reagent. One example is its use in enantioselective synthesis of β-fluoroamines, showcasing its role in asymmetric C-F bond formation (Pupo et al., 2019). Additionally, its interaction with organic compounds for the synthesis of fluorine-containing molecules further illustrates its chemical properties (Hu & Chen, 1994).

Physical Properties Analysis

The physical properties of potassium fluoride dihydrate, such as thermal stability and solubility, are critical for its application in various processes. Research on its thermal stability and crystal structure provides insights into its behavior under different conditions, contributing to its effective use in chemical syntheses and other applications (Titova et al., 1993).

Chemical Properties Analysis

The chemical properties of potassium fluoride dihydrate, such as its reactivity and interaction with other compounds, are fundamental to its application in the chemical industry. For example, its role in promoting reactions under phase-transfer conditions and its use as a fluoride source in catalytic asymmetric synthesis highlight its utility in organic chemistry (Ooi et al., 2001).

Wissenschaftliche Forschungsanwendungen

Gaschromatographie

Kaliumfluorid-Dihydrat: wird als stationäre Phase in der Gaschromatographie verwendet . Diese Anwendung ist entscheidend für die Trennung und Analyse von Verbindungen, die ohne Zersetzung verdampft werden können. Die hygroskopische Natur der Verbindung hilft dabei, Feuchtigkeit zu speichern, was für den Trennungsprozess von Vorteil ist.

Organische Synthese

In der organischen Chemie wird This compound verwendet, um die Finkelstein-Reaktion zu erleichtern . Diese Reaktion beinhaltet die Umwandlung von Chlorcarbongruppen in Fluorkarbonverbindungen, was ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen ist, darunter Pharmazeutika und Agrochemikalien.

Metallurgische Verarbeitung

Die Verbindung dient als Schmelzmittel in der metallurgischen Verarbeitung . Es hilft bei der Entfernung von Verunreinigungen aus Metallen, indem es die Schmelzpunkte der Oxide und anderer Verbindungen, die in Erzen vorhanden sind, senkt, was die Reinigungs- und Raffinationsprozesse unterstützt.

Silberlöten

This compound: wird als Schmelzmittel beim Silberlöten verwendet . Löten ist ein Metallverbindungsverfahren, bei dem ein Füllmetall über den Schmelzpunkt erhitzt und durch Kapillarwirkung zwischen zwei oder mehr dicht aneinanderliegenden Teilen verteilt wird. Das Schmelzmittel reinigt die Metalloberflächen und unterstützt den Fluss der Lötlegierung.

Maskierungsmittel

In der analytischen Chemie fungiert es als Maskierungsmittel . Das bedeutet, dass es bestimmte Ionen daran hindern kann, zu reagieren, was besonders nützlich bei komplexometrischen Titrationen ist, bei denen eine selektive Maskierung erforderlich ist, um die Konzentrationen bestimmter Ionen zu bestimmen.

Wirkmechanismus

Target of Action

Potassium fluoride dihydrate primarily targets the fluoride ion (F-) . The fluoride ion is a source of active fluoride and plays a crucial role in various chemical reactions .

Mode of Action

Potassium fluoride dihydrate dissociates into potassium ions (K+) and fluoride ions (F-) in solution . The fluoride ion can interact with other substances to initiate chemical reactions. For instance, it can be used in combination with tetra-n-butylammonium chloride to generate tetrabutylammonium fluoride in situ . This reaction can catalyze the esterification of carboxylic acids with alkyl halides .

Biochemical Pathways

The fluoride ion from potassium fluoride dihydrate can affect various biochemical pathways. It can catalyze the esterification of carboxylic acids with alkyl halides, leading to the formation of esters . It can also catalyze the ring-opening of aziridines . These reactions are crucial in organic synthesis and can lead to the production of a wide range of organic compounds.

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body

Result of Action

The result of potassium fluoride dihydrate’s action is the production of active fluoride ions, which can participate in various chemical reactions . These reactions can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions .

Action Environment

The action of potassium fluoride dihydrate can be influenced by environmental factors such as temperature and pH. For instance, the compound has a melting point of 41°C , suggesting that its physical state and reactivity could change at high temperatures The presence of other ions or substances in the environment could also affect its reactivity and stability

Safety and Hazards

Like other sources of the fluoride ion, F−, KF is poisonous, although lethal doses approach gram levels for humans. It is harmful by inhalation and ingestion. It is highly corrosive, and skin contact may cause severe burns . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Eigenschaften

IUPAC Name |

potassium;fluoride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.K.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFXHSQFQLKKFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

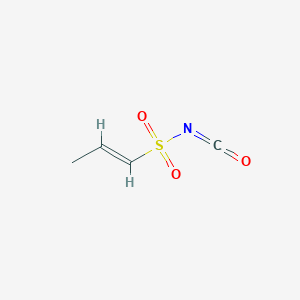

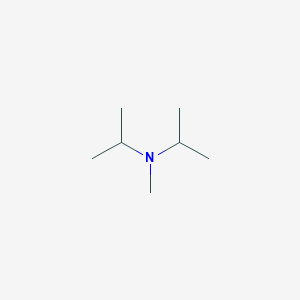

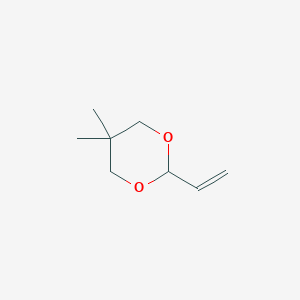

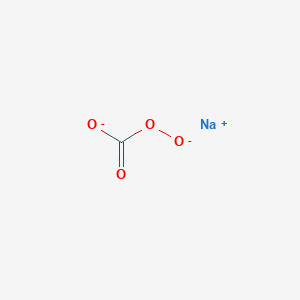

O.O.[F-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH4KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928668 | |

| Record name | Potassium fluoride--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.127 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13455-21-5 | |

| Record name | Potassium fluoride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium fluoride--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium fluoride, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FLUORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R1D12HEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.